molecular formula C14H17N3O3S B2700941 N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide CAS No. 890607-14-4

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2700941
CAS No.: 890607-14-4
M. Wt: 307.37
InChI Key: ASHHLGQCJBGZNJ-UHFFFAOYSA-N
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Description

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct Co(II) and Cu(II) coordination complexes. These complexes, characterized by single crystal X-ray crystallography among other techniques, demonstrated significant in vitro antioxidant activity, as assessed by DPPH, ABTS, and FRAP assays. The research illustrates the potential of pyrazole-acetamide derivatives in the development of coordination complexes with therapeutic applications, particularly as antioxidants [Chkirate et al., 2019].

Antimicrobial Agents

Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety to serve as antimicrobial agents. Through various chemical reactions, a series of compounds were created and showed promising in vitro antibacterial and antifungal activities. This study underscores the versatility of sulfonamide-based compounds, like N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, in generating potent antimicrobial agents [Darwish et al., 2014].

Anti-amoebic Agent and Molecular Docking

Shukla and Yadava (2020) conducted quantum mechanical calculations and molecular docking studies on a molecule structurally similar to this compound, revealing its potential as an anti-amoebic agent. The molecule showed a small HOMO-LUMO energy gap, indicating chemical reactivity, and docking simulations suggested it could serve as a lead molecule for treating Entamoeba histolytica infections [Shukla & Yadava, 2020].

Carbonic Anhydrase Inhibitors

A study by Tuğrak et al. (2021) focused on compounds containing sulfonamide, pyrazole, and chalcone groups, highlighting their wide range of biological activities, including inhibition of carbonic anhydrase (CA) enzymes. The research identified new drug candidates with potent CA inhibitory activities, which are relevant for treating conditions such as retinal and cerebral edema, epilepsy, and glaucoma [Tuğrak et al., 2021].

Antitumor Activity

Alqasoumi et al. (2009) selected sulfaphenazole, a sulfonamide derivative, as a starting material to synthesize novel acetamide, pyrrole, and other derivatives, evaluating their antitumor activity. One compound showed effectiveness exceeding that of the reference drug, doxorubicin, demonstrating the therapeutic potential of sulfonamide-based derivatives in cancer treatment [Alqasoumi et al., 2009].

Properties

IUPAC Name

N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHHLGQCJBGZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.